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Cat. No.: B192792

A Technical Guide to Deoxy Donepezil
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxy Donepezil Hydrochloride is recognized as a process-related impurity of Donepezil, a
prominent medication used for the management of Alzheimer's disease. As with any active
pharmaceutical ingredient (API), the identification, characterization, and control of impurities
are critical for ensuring the safety and efficacy of the final drug product. This technical guide
provides a comprehensive overview of the chemical structure, available physicochemical data,
and analytical considerations for Deoxy Donepezil Hydrochloride.

Chemical Structure and Identification

Deoxy Donepezil Hydrochloride is structurally related to Donepezil, lacking the ketone
functional group on the indanone moiety. Its chemical identity is well-established through
various nomenclature systems.

The 2D chemical structure of Deoxy Donepezil Hydrochloride is as follows:

2D Structure of Deoxy Donepezil Hydrochloride
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Identifier Value
1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-
IUPAC Name
inden-2-yl)methyl]piperidine;hydrochloride[1]
CAS Number 1034439-57-0[1]

Molecular Formula

C24H32CINO2[1]

Molecular Weight 401.97 g/mol [2]
COC1=C(C=C2CC(CC2=C1)CC3CCN(Ccec3)CcC
SMILES
4=CC=CC=C4)0C.CI[1]
InChl=1S/C24H31NO2.CIH/c1-26-23-15-21-13-
inChi 20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-
n
18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-
14,17H2,1-2H3;1H[1]
InChiKey PJOSEOQZAOZSMV-UHFFFAOYSA-N[1]
Deoxydonepezil hydrochloride, 1-Benzyl-4-((5,6-
Synonyms dimethoxy-2,3-dihydro-1H-inden-2-

yl)methyl)piperidine hydrochloride[1]

Physicochemical Properties

Specific experimental data for the physicochemical properties of Deoxy Donepezil

Hydrochloride, such as melting point, boiling point, and solubility, are not readily available in

the public domain. The table below summarizes the computed and known properties.
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Property Value Source

Molecular Weight 401.97 g/mol [2]

Molecular Formula C24H32CINO2 [1]

XLogP3-AA 5.5 PubChem (Computed)
Hydrogen Bond Donor Count 1 PubChem (Computed)
Hydrogen Bond Acceptor

Count 3 PubChem (Computed)
Rotatable Bond Count 5 PubChem (Computed)
Exact Mass 401.2121570 [1]

Monoisotopic Mass 401.2121570 [1]

Topological Polar Surface Area  21.7 A2 [1]

Heavy Atom Count 28 PubChem (Computed)
Formal Charge 0 PubChem (Computed)
Complexity 422 [1]

Experimental Protocols
Synthesis

A specific, detailed experimental protocol for the synthesis of Deoxy Donepezil Hydrochloride
is not publicly available. It is considered a process-related impurity, likely formed during the
synthesis of Donepezil. The formation of such an impurity could potentially arise from the
reduction of the ketone group of an intermediate or the final Donepezil molecule, depending on
the synthetic route and reagents used.

Analytical Methods

The analysis of Deoxy Donepezil Hydrochloride is typically performed in the context of
impurity profiling of Donepezil. Standard analytical techniques such as High-Performance
Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are
employed.
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General HPLC Method for Impurity Profiling (lllustrative):

While a specific validated method for Deoxy Donepezil Hydrochloride is not detailed,
methods for Donepezil can be adapted. The United States Pharmacopeia (USP) monograph
for Donepezil Hydrochloride Tablets mentions "Deoxydonepezil' as a potential impurity and
provides its relative retention time in a specified HPLC method.[3][4]

Column: A reversed-phase column, such as a C18 or C8, is typically used.

» Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or
acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

» Detection: UV detection at a wavelength where both Donepezil and its impurities have
significant absorbance (e.g., 271 nm or 286 nm) is often used.[3][4]

o System Suitability: The method should be validated for specificity, linearity, accuracy,
precision, and robustness, with system suitability parameters such as resolution, tailing
factor, and theoretical plates being monitored.

Forced degradation studies of Donepezil under acidic, basic, oxidative, and photolytic
conditions are performed to understand the degradation pathways and to develop stability-
indicating analytical methods.[1][5][6] Deoxy Donepezil Hydrochloride, being a process-
related impurity, would be monitored alongside any identified degradation products.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological
activity or the signaling pathways affected by Deoxy Donepezil Hydrochloride. The
pharmacological profile of the parent drug, Donepezil, is well-characterized as a reversible
inhibitor of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain.[2]
It is crucial to note that the biological activity of an impurity cannot be assumed to be the same
as the parent compound and would require separate pharmacological evaluation.

Logical Workflow for Impurity Identification and
Analysis
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The following diagram illustrates a general workflow for the identification and analysis of
impurities like Deoxy Donepezil Hydrochloride in a drug substance such as Donepezil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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